Cas no 175277-76-6 (1-(2,4-Difluorophenyl)-2-thiourea)
1-(2,4-Difluorophenyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-Difluorophenyl)thiourea
- Difluorophenylthioacetonitrile
- (2,4-DIFLUOROPHENYL)THIOUREA
- 1-(2,4-Difluorophenyl)-2-thiourea
- 2,4-DIFLUOROPHENYLTHIOUREA
- N-(2,4-difluorophenyl)thiourea
- BUTTPARK 121\18-31
- Thiourea, N-(2,4-difluorophenyl)-
- 2,4-Difluorophenylthiourea,97%
- 1-(2,4-Difluorophenyl)-2-thiourea97%
- 1-(2,4-Difluorophenyl)-2-thiourea 97%
- amino[(2,4-difluorophenyl)amino]methane-1-thione
- NSC370368
- MLS000835023
- (2,4-Difluoro-phenyl)-thiourea
- HMS2794P17
- Thiourea,N-(2,4-difluorophenyl)-
- EBD11828
- SBB090772
- T
- J-011095
- D90341
- DTXSID30370162
- CHEMBL1333654
- A812023
- 175277-76-6
- D4861
- Z271134310
- CS-0211861
- FT-0610110
- PS-8440
- SCHEMBL140667
- SMR000461639
- (2,4-Difluorophenyl)thiourea, 97%
- AKOS009140777
- EN300-28849
- NSC-370368
- MFCD00041150
-
- MDL: MFCD00041150
- Inchi: 1S/C7H6F2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
- InChI Key: DZZSKQFBAGZNSH-UHFFFAOYSA-N
- SMILES: S=C(N)NC1C=CC(=CC=1F)F
Computed Properties
- Exact Mass: 188.02200
- Monoisotopic Mass: 188.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.4
- Topological Polar Surface Area: 70.1
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.3533 (estimate)
- Melting Point: 166.0 to 170.0 deg-C
- Boiling Point: 138℃(15 torr)
- Flash Point: 103.3°C
- PSA: 70.14000
- LogP: 2.39360
- Solubility: Insoluble in water
1-(2,4-Difluorophenyl)-2-thiourea Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301
- Warning Statement: P264-P270-P301+P310+P330-P405-P501
- Hazardous Material transportation number:UN 2811 6.1/PG III
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Risk Phrases:R20/21/22
- Safety Term:S36/37
1-(2,4-Difluorophenyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(2,4-Difluorophenyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4861-5G |
(2,4-Difluorophenyl)thiourea |
175277-76-6 | >98.0%(HPLC)(N) | 5g |
¥610.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4861-1G |
(2,4-Difluorophenyl)thiourea |
175277-76-6 | >98.0%(HPLC)(N) | 1g |
¥130.00 | 2024-04-17 | |
| TRC | D451305-100mg |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D451305-250mg |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D451305-500mg |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D451305-1g |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154757-1G |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | >97.0% | 1g |
¥129.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154757-25g |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | >97.0% | 25g |
¥1291.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154757-5G |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | >97.0% | 5g |
¥309.90 | 2023-09-03 | |
| Fluorochem | 009148-1g |
1-(2,4-Difluorophenyl)-2-thiourea |
175277-76-6 | 0.97 | 1g |
£10.00 | 2022-03-01 |
1-(2,4-Difluorophenyl)-2-thiourea Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-(2,4-Difluorophenyl)-2-thiourea
Comprehensive Analysis of 1-(2,4-Difluorophenyl)-2-thiourea (CAS No. 175277-76-6): Properties, Applications, and Industry Insights
1-(2,4-Difluorophenyl)-2-thiourea (CAS No. 175277-76-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This thiourea derivative features a difluorophenyl group, which enhances its reactivity and selectivity in synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in designing kinase inhibitors and antimicrobial agents.
The compound's physicochemical properties include a molecular weight of 174.19 g/mol and a purity typically exceeding 98%. Its solubility profile shows moderate dissolution in polar organic solvents like DMSO and methanol, making it suitable for various reaction conditions. Recent studies highlight its role in heterocyclic synthesis, where it serves as a precursor for thiazole and imidazole derivatives – key scaffolds in modern medicinal chemistry.
In the context of green chemistry trends, 1-(2,4-Difluorophenyl)-2-thiourea demonstrates advantages as a catalyst intermediate in eco-friendly transformations. Its fluorine atoms contribute to improved metabolic stability in potential drug candidates, addressing the pharmaceutical industry's demand for bioisosteric replacements. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its structural integrity, with characteristic signals at 7.8 ppm (NH) and 160-165 ppm (C=S) in 1H and 13C spectra respectively.
The compound's structure-activity relationship (SAR) has become a focus area for computational chemists using AI-driven molecular modeling. Virtual screening studies suggest potential interactions with biological targets like EGFR and COX-2 enzymes. These findings align with current searches for "fluorinated thiourea applications" and "small molecule drug design" in scientific databases, reflecting growing interest in its therapeutic potential.
From a supply chain perspective, manufacturers optimize synthesis routes to ensure consistent batch-to-batch reproducibility. The standard production involves condensation of 2,4-difluoroaniline with thiocarbonyl reagents under controlled conditions. Quality control protocols emphasize residual solvent analysis and heavy metal testing to meet pharmaceutical-grade specifications, responding to industry concerns about "API impurity profiling".
Emerging applications include its use in material science as a ligand for metal-organic frameworks (MOFs) and in analytical chemistry as a chelating agent. The compound's structure-property correlations are frequently discussed in recent publications about "fluorine in drug design" and "organosulfur compounds", making it a relevant subject for interdisciplinary research collaborations.
Storage recommendations for 175277-76-6 emphasize protection from moisture and oxidation, with optimal stability observed at 2-8°C under inert atmosphere. These handling protocols address common queries about "chemical storage best practices" while ensuring compound integrity throughout the research lifecycle. The material safety data sheet (MSDS) provides detailed guidance on proper laboratory management.
Future research directions may explore its structure optimization for enhanced bioavailability or development of continuous flow synthesis methods. As patent analyses show growing interest in fluorinated pharmacophores, 1-(2,4-Difluorophenyl)-2-thiourea remains a valuable tool for addressing challenges in precision medicine and targeted therapy development.
175277-76-6 (1-(2,4-Difluorophenyl)-2-thiourea) Related Products
- 207981-44-0((2,5-difluorophenyl)thiourea)
- 656-32-6((2-Fluorophenyl)thiourea)
- 169905-05-9(4,6-Difluoro-2-mercapto-1H-benzimidazole)
- 206761-92-4(4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide)
- 572889-25-9((2,3-Difluorophenyl)thiourea)
- 206559-58-2(4-(2,4-Difluorophenyl)-3-thiosemicarbazide)
- 459-05-2((4-fluorophenyl)thiourea)
- 175205-26-2(N-(2,3,4-Trifluorophenyl)thiourea)
- 62644-13-7(Thiourea, N-(2-fluorophenyl)-N'-phenyl-)
- 715-60-6(1-Pentafluorophenyl-2-thiourea)